molecular formula C17H14ClNO4 B11948972 Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate CAS No. 853347-80-5

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate

Cat. No.: B11948972
CAS No.: 853347-80-5
M. Wt: 331.7 g/mol
InChI Key: QYWNAVMRPCIOPQ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a synthetic organic compound that features a furan ring substituted with a 5-chloro-2-methoxyphenyl group and a cyanoacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 5-Chloro-2-Methoxyphenyl Group: The furan ring is then substituted with a 5-chloro-2-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Cyanoacrylate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a bioactive compound.

    Industry: Utilized in the production of adhesives and coatings due to its cyanoacrylate moiety.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacrylate: A simpler cyanoacrylate compound used in adhesives.

    5-Chloro-2-methoxyphenyl derivatives: Compounds with similar substituents on the phenyl ring, used in medicinal chemistry.

    Furan derivatives: Compounds containing the furan ring, used in various chemical and biological applications.

Uniqueness

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyanoacrylate moiety makes it particularly useful in adhesive applications, while the substituted furan ring offers opportunities for further functionalization and exploration in medicinal chemistry.

Biological Activity

Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with cyanoacrylate moieties. The process may include several steps:

  • Formation of Furan Derivative : The starting material is often a substituted furan, such as 5-(5-chloro-2-methoxyphenyl)furan-2-carbaldehyde.
  • Condensation Reaction : This furan derivative undergoes a condensation reaction with ethyl cyanoacetate to yield the target cyanoacrylate compound.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing chlorinated phenyl groups have shown enhanced efficacy against various bacterial and fungal strains, surpassing standard antibiotics in potency .

Compound Activity Target Organisms
This compoundAntimicrobialGram-positive and Gram-negative bacteria, fungi

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. These studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For example, the DPPH assay demonstrated a significant reduction in absorbance, indicating strong radical scavenging activity at specific concentrations .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of furan-based compounds revealed that those with chlorinated substitutions exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
  • Cytotoxicity Assessment : In a recent experiment involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity while maintaining a favorable safety profile for non-cancerous cells .

Properties

CAS No.

853347-80-5

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

ethyl (E)-3-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C17H14ClNO4/c1-3-22-17(20)11(10-19)8-13-5-7-16(23-13)14-9-12(18)4-6-15(14)21-2/h4-9H,3H2,1-2H3/b11-8+

InChI Key

QYWNAVMRPCIOPQ-DHZHZOJOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.